molecular formula C13H14ClF6N B12348803 2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride

2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride

Cat. No.: B12348803
M. Wt: 333.70 g/mol
InChI Key: HOBGHZJOUAKKPU-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives with potential biological activities.

    5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Known for its catalytic properties in organic reactions.

    (S)-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol: Utilized in asymmetric synthesis and catalysis.

Uniqueness

2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14ClF6N

Molecular Weight

333.70 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C13H13F6N.ClH/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19;/h5-7,11,20H,1-4H2;1H

InChI Key

HOBGHZJOUAKKPU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl

Origin of Product

United States

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